molecular formula C18H16FN5O3 B2529532 methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate CAS No. 899973-27-4

methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate

Cat. No.: B2529532
CAS No.: 899973-27-4
M. Wt: 369.356
InChI Key: BSIWUSMGHXZKSE-UHFFFAOYSA-N
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Description

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzoate ester

Scientific Research Applications

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and fluorophenyl group enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWUSMGHXZKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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